4-Nitrophenyl hydrogen phenylphosphonate

Description

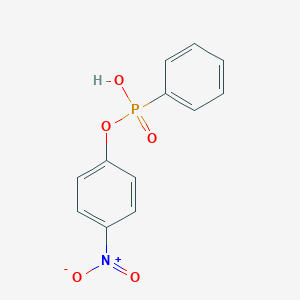

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenoxy)-phenylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGZTHQFAQCJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205683 | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57072-35-2 | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057072352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Nitrophenyl hydrogen phenylphosphonate basic properties

An In-Depth Technical Guide to 4-Nitrophenyl hydrogen phenylphosphonate: Properties and Applications

This guide provides a comprehensive technical overview of this compound (NPPP), a pivotal research tool in enzymology and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the causality behind its applications and experimental protocols.

Introduction: The Utility of a Chromogenic Phosphonate

This compound, also known as p-Nitrophenyl phenylphosphonate (NPPP), is an organophosphorus compound widely recognized for its role as a chromogenic substrate. Its utility stems from a stable phosphonate ester linkage that, upon enzymatic cleavage, releases 4-nitrophenol, a distinct yellow chromophore. This property enables the simple and continuous spectrophotometric monitoring of various phosphodiesterase and phosphatase activities.

Compared to naturally occurring substrates or other synthetic alternatives like bis(4-nitrophenyl) phosphate, NPPP is often preferred due to its superior stability, ease of synthesis, and a higher rate of hydrolysis under saturating enzyme conditions.[1][2][3] These characteristics make it an invaluable reagent for enzyme kinetics, inhibitor screening, and various biochemical assays.[1][4]

PART 1: Core Physicochemical Properties

A thorough understanding of NPPP's fundamental properties is critical for its effective use in experimental design. These properties dictate its handling, storage, and application in aqueous and organic media.

Nomenclature and Structure

-

Systematic Name: P-phenyl-phosphonic acid, mono(4-nitrophenyl) ester[2]

-

Common Synonyms: this compound, p-Nitrophenyl phenylphosphonate (NPPP), para-Nitrophenyl phenylphosphonate[2][5]

-

CAS Number: 57072-35-2[5]

The structure features a stable phenyl group directly bonded to the phosphorus atom and a 4-nitrophenyl group linked via an ester oxygen. The electron-withdrawing nature of the 4-nitro group makes the P-O ester bond susceptible to nucleophilic attack and enzymatic hydrolysis.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀NO₅P | [2][5] |

| Molecular Weight | 279.19 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | Typically ≥98% (TLC) | [5][6] |

| UV/Vis. λmax | 215, 272 nm (for NPPP itself) | [2] |

| Storage Temperature | -20°C | [6] |

Solubility & Stability: A Practical Perspective

-

Solubility: NPPP is readily soluble in organic solvents like dimethylformamide (DMF) (~30 mg/mL) and dimethyl sulfoxide (DMSO) (~14 mg/mL), but is only sparingly soluble in aqueous buffers.[2]

-

Expert Insight: This differential solubility is the cornerstone of preparing working solutions. The standard and trustworthy protocol involves creating a concentrated stock solution in anhydrous DMF or DMSO. This stock is then diluted to the final working concentration in the desired aqueous buffer immediately before use. This procedure prevents the precipitation of the substrate in the assay medium.

-

-

Stability: As a solid, NPPP is highly stable, with a shelf life of at least four years when stored properly at -20°C.[2] However, its stability in solution is limited.

-

Expert Insight: Aqueous working solutions of NPPP are prone to slow, non-enzymatic hydrolysis. Therefore, it is strongly recommended that aqueous solutions be prepared fresh daily.[2] Stock solutions in anhydrous DMSO or DMF are more stable but should still be stored at -20°C and protected from moisture.

-

PART 2: The Mechanism of Chromogenic Detection

The functionality of NPPP as a substrate hinges on the enzymatic release of 4-nitrophenol (pNP). The appearance of the yellow color is pH-dependent and directly related to the pKa of the liberated pNP.

Enzymatic Hydrolysis

NPPP is a substrate for a range of hydrolases, most notably 5'-nucleotide phosphodiesterases (PDEs), but also other enzymes such as bovine pancreatic deoxyribonuclease.[1][7] The enzymatic reaction hydrolyzes the phosphoester bond, releasing phenylphosphonic acid and 4-nitrophenol.

Caption: pH-dependent equilibrium of 4-nitrophenol.

Trustworthiness Pillar: This equilibrium is the most critical factor in assay design. To ensure accurate and reproducible results, assays must either be performed at a constant pH well above 7.5 or, for endpoint assays, the reaction must be stopped by adding a strong base (e.g., 1 M NaOH). This final step quantitatively converts all liberated 4-nitrophenol to the colored 4-nitrophenolate, providing a stable and maximal signal for measurement. [8]

PART 3: Applications in Research and Drug Development

NPPP's reliable properties make it a versatile tool for probing biological systems.

Enzyme Kinetics and High-Throughput Screening (HTS)

The continuous nature of the colorimetric readout makes NPPP ideal for determining key enzyme kinetic parameters, such as Kₘ and Vₘₐₓ, for phosphodiesterases. It is widely used to screen compound libraries for potential inhibitors. The simplicity of the "mix-and-read" protocol is highly amenable to automation and high-throughput applications.

Caption: Workflow for an enzyme inhibitor screening assay using NPPP.

Drug Discovery and Development

Phosphorus-containing compounds are a significant class of therapeutic agents. [4]NPPP serves as a key intermediate in the synthesis of more complex phosphonate esters, which are explored for various pharmaceutical applications. [4]Furthermore, its use in studying the mechanisms of enzymes that detoxify organophosphorus nerve agents, such as sarin and soman, highlights its relevance in the development of potential antidotes. [1]

PART 4: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls and expert insights for robust and reliable data generation.

Protocol 1: Preparation of NPPP Stock and Working Solutions

This protocol ensures the substrate is fully solubilized and stable for immediate use.

-

Materials:

-

This compound (NPPP) solid

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

-

Procedure for 100 mM Stock Solution:

-

Equilibrate the NPPP vial to room temperature before opening to prevent moisture condensation.

-

Weigh out 27.92 mg of NPPP and place it in a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO or DMF.

-

Vortex thoroughly until the solid is completely dissolved. The solution should be clear and may be faintly yellow.

-

Causality Check: Using an anhydrous solvent is critical to prevent premature hydrolysis of the stock solution during storage.

-

Store this stock solution in small aliquots at -20°C, protected from light.

-

-

Procedure for 1 mM Working Solution:

-

Immediately before use, thaw one aliquot of the 100 mM stock solution.

-

Perform a 1:100 dilution in chilled assay buffer. For example, add 10 µL of the 100 mM stock to 990 µL of assay buffer.

-

Vortex gently to mix.

-

Validation Step: The working solution should be clear. Any cloudiness indicates precipitation and requires adjustment of the protocol (e.g., increasing the final DMSO concentration in the assay). Use this solution the same day it is prepared.

-

Protocol 2: Standard Phosphodiesterase (PDE) Activity Assay

This protocol provides a template for measuring PDE activity in a 96-well plate format.

-

Materials:

-

1 mM NPPP working solution (from Protocol 1)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)

-

Purified enzyme solution (diluted in assay buffer)

-

Stop Solution (1 M NaOH)

-

Clear, flat-bottom 96-well microplate

-

-

Experimental Setup (per well):

-

Test Wells: 50 µL Assay Buffer + 25 µL Enzyme Solution

-

Negative Control (No Enzyme): 75 µL Assay Buffer

-

Positive Control (If available): 50 µL Assay Buffer + 25 µL of a known active enzyme lot

-

-

Assay Procedure (Endpoint):

-

Add the buffer and enzyme solutions to the appropriate wells as described above.

-

Expert Insight: To test for compound interference in an inhibitor screen, add the test compound at this stage and pre-incubate with the enzyme for 10-15 minutes at the assay temperature.

-

Initiate the reaction by adding 25 µL of the 1 mM NPPP working solution to all wells. The final NPPP concentration will be 250 µM in a 100 µL volume.

-

Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well. The color in the active wells will intensify and stabilize.

-

Validation Step: The "No Enzyme" control should remain colorless. Any yellow color indicates spontaneous substrate degradation, which must be subtracted as background.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "No Enzyme" control from all other wells.

-

Enzyme activity is proportional to the corrected absorbance.

-

PART 5: Safety and Handling

While specific toxicity data for NPPP is not extensively documented, its chemical structure as an organophosphorus compound and its relation to other nitrophenyl phosphates warrant careful handling.

-

General Precautions: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles (eyeshields), and a lab coat. [6][9]For handling the powder, a type N95 (US) respirator is recommended. [6]* Hazard Profile (based on related compounds): Similar compounds are classified as causing skin and serious eye irritation. May cause an allergic skin reaction. Harmful if swallowed. * Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.

Trustworthiness Pillar: Always consult the material safety data sheet (MSDS) provided by your specific supplier for the most accurate and comprehensive safety information before handling this compound.

Conclusion

This compound is a robust and reliable tool for the study of phosphodiesterases and other hydrolases. Its favorable stability and the clear, pH-dependent chromogenic signal of its hydrolysis product provide a basis for sensitive and reproducible assays. By understanding the core principles of its chemistry—particularly the solubility constraints and the pKa of its leaving group—researchers can design and execute validated experimental protocols, generating high-quality data for enzyme characterization and drug discovery initiatives.

References

- PubChem. (n.d.). 4-Nitrophenyl Phosphate. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). 4-Nitrophenyl Phenylphosphonate.

- The Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis.

- Sabio-RK. (n.d.). Reaction Details: H2O + 4-Nitrophenyl phenyl phosphonate.

- Blue Tiger Scientific. (n.d.). 4-Nitrophenyl Phenylphosphonate – Highly Pure.

- Wikipedia. (n.d.). 4-Nitrophenol.

- Conti, M., & Beavo, J. (2007). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. Nature Reviews Drug Discovery, 6(9), 717–735. This is a general reference on PDEs.

- Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488–520. This is a general reference on PDEs.

- Life Science Products. (n.d.). 4-Nitrophenyl Phenylphosphonate (Highly Pure).

Sources

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Nitrophenyl Phenylphosphonate [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. 4-Nitrophenyl phenylphosphonate adenosinereceptoragonist,5′-NucleotidePhosphodiesterasesubstrate 57072-35-2 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to 4-Nitrophenyl Hydrogen Phenylphosphonate: From Historical Discovery to Modern Application

Abstract

4-Nitrophenyl hydrogen phenylphosphonate stands as a cornerstone molecule in the annals of biochemistry and immunology. Its ingenious design, combining a stable phosphonate core with a chromogenic leaving group, created a powerful tool for dissecting enzyme mechanisms and pioneering the field of catalytic antibodies. This guide illuminates the discovery and history of this compound, tracing its origins from the broader field of organophosphorus chemistry to its specific applications that have driven significant scientific advancements. We will provide an in-depth exploration of its synthesis, mechanistic principles, and its pivotal role as both an enzyme substrate and a transition-state analog hapten. Detailed experimental protocols are included to provide researchers with practical, actionable methodologies for their own investigations.

Introduction: The Need for a Molecular Spy

The study of enzyme kinetics and mechanisms has always relied on the ability to monitor a reaction in real-time. In the mid-20th century, as protein chemistry flourished, there was a pressing need for substrates that, upon enzymatic cleavage, would generate a signal—a change in color or fluorescence—that could be easily quantified. Organophosphorus chemistry, a field with roots stretching back to the 19th century with pioneers like de Clermont and Michaelis, provided a versatile chemical toolbox.[1][2][3] The development of compounds like para-nitrophenylphosphate (pNPP) set a precedent, establishing the 4-nitrophenyl group as an excellent chromogenic leaving group.[4][5] Upon hydrolysis, it releases the 4-nitrophenolate anion, which has a distinct yellow color with a maximum absorbance around 405-413 nm, providing a direct, real-time readout of enzymatic activity.[4][6] It was in this context that this compound emerged, not just as another substrate, but as a sophisticated molecular probe designed for specific and insightful biochemical interrogation.

Genesis and Synthesis: Building the Tool

The elegance of this compound lies in its structure: a stable phenylphosphonate core that mimics the tetrahedral transition state of ester or carbonate hydrolysis, linked to the 4-nitrophenyl reporting group. This design was not accidental; it was a deliberate strategy to create a molecule that could probe the inner workings of hydrolytic enzymes and, later, to elicit an immune response for creating artificial enzymes.

The Classical Synthetic Route

The most common and accessible synthesis involves the reaction of phenylphosphonic dichloride with 4-nitrophenol. The phosphorus center in phenylphosphonic dichloride is highly electrophilic and readily reacts with the hydroxyl group of 4-nitrophenol. The reaction is typically carried out in the presence of a mild base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. A subsequent controlled hydrolysis step removes the second chloride to yield the final hydrogen phosphonate product.

Diagram: Synthesis of this compound

Caption: General synthesis pathway for this compound.

Detailed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Phenylphosphonic dichloride

-

4-Nitrophenol

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-nitrophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylphosphonic dichloride (1.05 eq) in anhydrous DCM to the flask dropwise over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add water to the reaction mixture to hydrolyze the remaining P-Cl bond and quench the reaction.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound.

-

Characterize the final product by ¹H NMR, ³¹P NMR, mass spectrometry, and melting point analysis.

Physicochemical & Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀NO₅P | [7] |

| Molecular Weight | 279.19 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Storage Temperature | -20°C | [7] |

| Solubility | Soluble in acetone, DMSO, DMF | [7][8] |

| λmax (4-nitrophenolate) | ~405 nm | [4][5] |

Key Applications: A Tale of Two Functions

The genius of this compound lies in its dual utility, which has cemented its place in biochemical history.

Function 1: Chromogenic Enzyme Substrate

The compound serves as an excellent substrate for various phosphodiesterases and phosphatases.[8][9][10] The enzymatic reaction involves the nucleophilic attack on the phosphorus center, leading to the cleavage of the P-O bond and the release of the 4-nitrophenolate anion.

The rate of the reaction can be monitored by measuring the increase in absorbance at ~405 nm, allowing for the determination of key kinetic parameters such as Kₘ and kcat.[11][12] Its stability, ease of synthesis, and high rate of hydrolysis make it a preferable substrate compared to some naturally occurring nucleotides.[8]

Diagram: Enzymatic Hydrolysis

Caption: Enzymatic cleavage releases the chromogenic 4-nitrophenolate.

Function 2: Hapten for Catalytic Antibody Development

Perhaps the most celebrated role of this molecule is in the generation of catalytic antibodies, or "abzymes." In 1969, William Jencks proposed that an antibody raised against a stable analog of a reaction's transition state could possess catalytic activity.[13] The tetrahedral and negatively charged structure of the phenylphosphonate group is an excellent mimic of the transition state of carbonate and ester hydrolysis.[14]

By using this compound as a hapten (a small molecule that can elicit an immune response when attached to a large carrier like a protein), researchers Richard Lerner and Peter Schultz, in seminal work during the 1980s, successfully generated the first catalytic antibodies capable of hydrolyzing esters and carbonates.[13] This groundbreaking research demonstrated that the principles of enzyme catalysis could be applied to the immune system to create novel, tailored catalysts.[13][14][15] The antibody's binding pocket acts as a microenvironment that stabilizes the transition state, thereby lowering the activation energy of the reaction.[16][17]

Diagram: Catalytic Antibody Generation Workflow

Caption: Workflow for producing catalytic antibodies using a transition-state analog hapten.

Historical Impact and Future Perspectives

The discovery and application of this compound marked a pivotal moment in biotechnology. Its use in generating catalytic antibodies validated the transition-state theory of catalysis in a spectacular fashion and opened up an entirely new field of protein engineering.[13] It provided a powerful demonstration that binding energy could be harnessed to perform chemical catalysis, a principle that continues to influence the design of artificial enzymes and protein-based catalysts.

While newer, more sophisticated probes and techniques have since been developed, the foundational role of this molecule is undeniable. The knowledge gained from studying its interactions with enzymes and antibodies has informed drug development, particularly in the design of enzyme inhibitors and prodrug activation strategies.[1][18] The legacy of this compound is that of a simple, elegant molecule that unlocked complex biological questions, bridging the fields of chemistry, biology, and immunology and paving the way for innovations that continue to shape modern science.

References

- Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... - ResearchGate. (n.d.).

- Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity. (2006). Semantic Scholar.

- (PDF) Organophosphorus Chemistry: Mechanisms and Biomedical Applications. (2024). ResearchGate.

- Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. (n.d.). ResearchGate.

- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). Semantic Scholar.

- Zhao, D., et al. (2022). Catalytic Antibodies: Design, Expression, and Their Applications in Medicine. Journal of Immunology Research.

- History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. (2025). Molecules.

- Scientists Develop Catalytic Antibody With Comparable Efficiency And Of Broader Use Than Natural Enzyme. (1997). ScienceDaily.

- Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences.

- History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. (2025). PubMed.

- Organophosphorus chemistry. (n.d.). Wikipedia.

- 4-Nitrophenyl Phenylphosphonate. (n.d.). MySkinRecipes.

- para-Nitrophenylphosphate. (n.d.). Wikipedia.

- Transition State Analogs and Catalytic Antibodies. (2022). Chemistry LibreTexts.

- Blackburn, G. M., et al. (1989). Catalytic antibodies. Biochemical Society Transactions.

- Obtaining Highly Active Catalytic Antibodies Capable of Enzymatically Cleaving Antigens. (2022). International Journal of Molecular Sciences.

- Mechanistic analysis of the phosphonate transition-state analogue-derived catalytic and non-catalytic antibody. (2007). Journal of Biochemistry.

- KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (1964). Canadian Journal of Chemistry.

- H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. (2020). Frontiers in Chemistry.

- Mechanistic Analysis of the Phosphonate Transition-state Analogue-derived Catalytic and Non-catalytic Antibody. (2007). ResearchGate.

- Reaction Details. (n.d.). Sabio-RK.

- 4-Nitrophenyl Phenylphosphonate – Highly Pure – 100 mg. (n.d.). Blue Tiger Scientific.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 4-Nitrophenyl phenylphosphonate adenosinereceptoragonist,5′-NucleotidePhosphodiesterasesubstrate 57072-35-2 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bluetigerscientific.com [bluetigerscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Antibodies: Design, Expression, and Their Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 15. sciencedaily.com [sciencedaily.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Catalytic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl Hydrogen Phenylphosphonate

This guide provides a comprehensive technical overview of the mechanism of action of 4-nitrophenyl hydrogen phenylphosphonate (NPPP), a versatile tool in biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, biological interactions, and experimental methodologies associated with this compound.

Introduction: The Dual Nature of this compound

This compound (NPPP) is an organophosphorus compound that serves a dual role in enzymatic studies. Primarily, it is recognized as a highly effective chromogenic substrate for a variety of hydrolases, most notably 5'-nucleotide phosphodiesterases and certain proteases.[1][2] Its utility stems from the enzymatic release of 4-nitrophenol, a product with a distinct yellow color under alkaline conditions, which allows for continuous and quantitative monitoring of enzyme activity.[3]

Beyond its function as a substrate, NPPP also acts as an irreversible inhibitor of enzymes possessing a nucleophilic serine residue within their active site, such as serine proteases and esterases.[4] This inhibitory action proceeds via the covalent modification of the serine residue, a process known as phosphonylation. This dual functionality makes NPPP a powerful tool for both enzyme characterization and inhibitor screening.[5][6]

Chemical Structure of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀NO₅P |

| Molecular Weight | 279.19 g/mol |

| CAS Number | 57072-35-2 |

| Appearance | Off-white to faint yellow powder |

The Core Mechanism: From Substrate Hydrolysis to Irreversible Inhibition

The interaction of NPPP with a target enzyme is dictated by the architecture and catalytic machinery of the enzyme's active site. The subsequent sections will dissect the two primary mechanisms of action.

NPPP as a Chromogenic Substrate: A Spectrophotometric Reporter of Enzymatic Activity

For enzymes such as 5'-nucleotide phosphodiesterase, NPPP serves as a substrate that is hydrolyzed to yield phenylphosphonic acid and 4-nitrophenol.[7][8] The key to its utility as a research tool lies in the spectral properties of the 4-nitrophenol product. In an aqueous solution with a pH above its pKa of approximately 7.2, 4-nitrophenol exists predominantly as the 4-nitrophenolate anion, which exhibits strong absorbance at 405-410 nm.[3] This allows for a simple and sensitive spectrophotometric assay to determine the rate of the enzymatic reaction.

The workflow for a typical enzyme assay using NPPP is as follows:

Caption: Experimental workflow for a typical enzyme kinetic assay using NPPP.

Kinetic studies have demonstrated that phenolic esters of phenylphosphonate, like NPPP, are hydrolyzed by phosphodiesterase I at a rate 2- to 4-fold faster than thymidine 5'-phosphate esters, highlighting their utility as sensitive substrates.[9]

NPPP as an Irreversible Inhibitor: The Phosphonylation of Serine Hydrolases

In the context of serine proteases and other serine hydrolases, NPPP acts as an irreversible inhibitor. The mechanism is analogous to that of other organophosphorus inhibitors and involves the covalent modification of the active site serine.

The catalytic triad, typically composed of serine, histidine, and aspartate, is a conserved feature in the active site of these enzymes. The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity. This "activated" serine then attacks the electrophilic phosphorus atom of NPPP.

This nucleophilic attack leads to the formation of a pentavalent transition state. The transition state then collapses, resulting in the displacement of the 4-nitrophenolate leaving group and the formation of a stable covalent bond between the enzyme's serine and the phenylphosphonate moiety. This process is termed phosphonylation.

Caption: Mechanism of irreversible inhibition of a serine hydrolase by NPPP.

The resulting phosphonylated enzyme is catalytically inactive. The stability of the phosphonate ester bond renders this inhibition effectively irreversible under physiological conditions.

Experimental Protocols for Mechanistic Studies

A thorough investigation of the mechanism of action of NPPP involves a combination of kinetic assays and structural or analytical techniques to confirm covalent modification.

Protocol for Continuous Spectrophotometric Assay of Enzyme Activity

This protocol is designed for a 96-well microplate format and can be adapted for various enzymes that hydrolyze NPPP.

Materials:

-

Enzyme of interest

-

This compound (NPPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Organic solvent for NPPP stock (e.g., DMSO or ethanol)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of NPPP in a suitable organic solvent.

-

Prepare a working solution of the enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a series of 4-nitrophenol standards in Assay Buffer (0-100 µM) to generate a standard curve.[2]

-

-

Assay Setup:

-

To each well of the microplate, add 180 µL of pre-warmed Assay Buffer.

-

Add 10 µL of the diluted enzyme solution to the test wells. For blank wells, add 10 µL of Assay Buffer.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the NPPP stock solution to each well.

-

Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Plot the absorbance values against time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of 4-nitrophenol determined from the standard curve.

-

Protocol for Identification of NPPP Adducts by Mass Spectrometry

This protocol outlines a general workflow for identifying the site of phosphonylation on a target protein using mass spectrometry.

Materials:

-

Purified target protein

-

NPPP

-

Reaction buffer

-

Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid, Acetonitrile (HPLC grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Inhibition Reaction:

-

Incubate the target protein with an excess of NPPP in the reaction buffer to ensure complete inhibition.

-

Remove excess NPPP by dialysis or gel filtration.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the protein in a buffer containing urea.

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with IAA.

-

Digest the protein into peptides using trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide mixture with formic acid.

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Search the MS/MS spectra against the protein sequence database, specifying a variable modification corresponding to the mass of the phenylphosphonate adduct on serine, threonine, or tyrosine residues.

-

The mass of the phenylphosphonate adduct is the molecular weight of phenylphosphonic acid minus the mass of a water molecule.

-

The fragmentation pattern of the modified peptide will confirm the site of modification. A characteristic neutral loss of phenylphosphonic acid is often observed.[9][10]

-

Caption: Workflow for identifying the site of NPPP modification by mass spectrometry.

Reactivation of Phosphonylated Enzymes

While the phosphonylation of serine hydrolases by NPPP is considered irreversible, it is possible to achieve reactivation under certain conditions, particularly with the use of strong nucleophiles such as oximes.[10][11] This is of significant interest in the field of toxicology, especially concerning organophosphate nerve agents and pesticides. The reactivation process involves the nucleophilic attack of the oxime on the phosphorus atom of the phosphonylated serine, leading to the displacement of the enzyme and the formation of a phosphonylated oxime. The efficiency of reactivation depends on the specific phosphonate group and the structure of the oxime reactivator.

Applications in Drug Discovery and Development

The unique properties of NPPP make it a valuable tool in the pharmaceutical industry.

-

High-Throughput Screening (HTS): The chromogenic nature of the NPPP hydrolysis product makes it well-suited for HTS campaigns to identify inhibitors of phosphodiesterases and other relevant enzymes.[6][12] The simplicity and robustness of the assay allow for the rapid screening of large compound libraries.

-

Mechanism of Action Studies: NPPP can be used to probe the active site of novel enzymes and to confirm the presence of a reactive serine residue.

-

Lead Optimization: In the development of inhibitors for serine hydrolases, NPPP can be used as a tool compound to establish assay conditions and to understand the kinetics of inhibition.

-

Medicinal Chemistry: Phosphonates, in general, are important pharmacophores in medicinal chemistry as they can act as stable mimics of phosphate groups, which are often involved in biological recognition and catalysis.[13]

Conclusion

This compound is a multifaceted molecule that serves as both a convenient substrate for monitoring enzyme activity and a potent irreversible inhibitor of serine hydrolases. Its mechanism of action is well-characterized and relies on fundamental principles of enzyme catalysis and chemical reactivity. A thorough understanding of its dual nature, coupled with the robust experimental protocols outlined in this guide, empowers researchers to effectively utilize NPPP as a tool to advance our understanding of enzyme function and to accelerate the discovery of new therapeutic agents.

References

- Bryson, P. K., & Brown, T. M. (1985). Reactivation of carboxylester hydrolase following inhibition by 4-nitrophenyl organophosphinates. Biochemical Pharmacology, 34(10), 1789–1794.

- Hawley, D. M., Schulz, A. R., & Hodes, M. E. (1984). A Comparative Kinetic Analysis of Six Substrates Widely Used for the Detection and Quantitation of Phosphodiesterase I. Enzyme, 32(2), 105–109.

- Hobbiger, F., & Vojvodić, V. (1967). Oxime reactivation of erythrocyte cholinesterase inhibited by ethyl p-nitrophenyl ethylphosphonate. British Journal of Pharmacology and Chemotherapy, 31(2), 237–245.

- BenchChem. (n.d.).

- Soils Lab. (2021, July 21). SOP: Enzyme assays (pNP).

- Blue Tiger Scientific. (n.d.).

- McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591–602.

- Creative Enzymes. (n.d.).

- BioCat GmbH. (n.d.).

- Cayman Chemical. (n.d.).

- ResearchGate. (2016, April 11). Can someone help with a method for preparing P-Nitrophenol standard curve?

- G-Biosciences. (n.d.). Enzyme Analysis.

- Motzok, I., Ley, J., & Davies, M. I. (1969). Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. Poultry Science, 48(4), 1311–1316.

- Semantic Scholar. (n.d.).

- Miller, J. R., et al. (2010). The use of biochemical and biophysical tools for triage of high-throughput screening hits - A case study with Escherichia coli phosphopantetheine adenylyltransferase. Perspectives in Drug Discovery and Design, 17(1-3), 59-71.

- PDB-101. (n.d.). Serine Proteases.

- Moodle@Units. (2005, January 12). Peptide mass fingerprinting.

- LibreTexts Chemistry. (2025, August 16). 6.

- ResearchGate. (n.d.). The general mechanism of inhibition of serine proteases by...

- ResearchGate. (n.d.). Hydrolysis of p-nitro phenyl phosphate (pNPP)

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.

- Sigma-Aldrich. (n.d.). High-Throughput Screening.

- BenchChem. (n.d.).

- Yeshiva University. (2021, April 27). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-enzymes.com [creative-enzymes.com]

- 3. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. bluetigerscientific.com [bluetigerscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocat.com [biocat.com]

- 9. Sequencing of peptides phosphorylated on serines and threonines by post-source decay in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.yu.edu [repository.yu.edu]

- 13. [PDF] Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues | Semantic Scholar [semanticscholar.org]

4-Nitrophenyl hydrogen phenylphosphonate chemical structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 4-Nitrophenyl Hydrogen Phenylphosphonate

Executive Summary

This compound, also referred to as p-Nitrophenyl Phenylphosphonate (NPPP), is a pivotal synthetic compound in biochemical and enzymatic research. Its unique structure, combining the stability of a phenylphosphonate core with the reactive and chromogenic properties of a 4-nitrophenyl ester, makes it an exceptional substrate for detailed enzymatic studies. This guide provides a comprehensive overview of the physicochemical properties, structural features, and a detailed, field-proven methodology for the synthesis of NPPP. By explaining the causality behind experimental choices, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to utilize or synthesize this valuable molecular tool.

Chapter 1: Introduction & Significance

This compound (CAS 57072-35-2) is most prominently recognized as a high-quality substrate for 5'-nucleotide phosphodiesterases.[1][2][3] In the field of enzymology, the selection of an appropriate substrate is critical for accurate kinetic analysis. NPPP is often preferred over naturally occurring nucleotides or other synthetic substrates like bis(4-nitrophenyl) phosphate due to a combination of superior stability, relative ease of synthesis, and a higher rate of hydrolysis under saturating enzyme conditions.[2][3][4]

The utility of NPPP extends beyond phosphodiesterase studies; it has also been identified as an adenosine receptor agonist, highlighting its potential in cell signaling research.[1][5] The hydrolysis of NPPP yields 4-nitrophenol, a distinct yellow chromophore under alkaline conditions, which allows for simple and continuous spectrophotometric monitoring of enzyme activity.[6] This feature makes it an invaluable tool in high-throughput screening and detailed kinetic assays.

Chapter 2: Physicochemical Properties and Structural Elucidation

A thorough understanding of NPPP's properties is fundamental to its application and synthesis. Key data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 57072-35-2 | [1][3][7] |

| Molecular Formula | C₁₂H₁₀NO₅P | [1][3][7] |

| Molecular Weight | 279.19 g/mol | [1][3] |

| Appearance | White to off-white powder | [7] |

| Purity (TLC) | ≥98% | [1][7] |

| Solubility | Soluble in DMSO, Acetone (50 mg/mL) | [3][7] |

| Storage Temperature | -20°C | [7] |

Chemical Structure

The structure of this compound is characterized by a central pentavalent phosphorus atom. This phosphorus center is bonded directly to a phenyl group, forming a stable carbon-phosphorus (C-P) bond, and to a 4-nitrophenoxy group via a phosphate ester linkage. The remaining two valencies are occupied by a phosphoryl oxygen (P=O) and a hydroxyl group (P-OH), which imparts the acidic nature to the "hydrogen phosphonate" moiety.

Caption: Chemical Structure of this compound.

Rationale of Key Structural Features

-

The Phenylphosphonate Core: The direct carbon-phosphorus bond is significantly more stable to chemical and enzymatic hydrolysis compared to a phosphate ester's carbon-oxygen-phosphorus bond. This inherent stability ensures that enzymatic cleavage occurs specifically at the intended site—the ester linkage to the 4-nitrophenol.

-

The 4-Nitrophenyl Ester Group: This is the functional heart of the molecule for assay purposes. The potent electron-withdrawing effect of the para-nitro group makes the 4-nitrophenoxide anion an excellent leaving group. This electronic feature facilitates the nucleophilic attack at the phosphorus center during enzymatic hydrolysis, leading to a high turnover rate.[8] The released 4-nitrophenol has a pKa of approximately 7.15; in buffer systems with a pH greater than this, it deprotonates to the 4-nitrophenolate anion, which exhibits a strong absorbance at 405 nm, providing the basis for colorimetric detection.

Chapter 3: Synthesis of this compound

The synthesis of NPPP is straightforward and relies on fundamental principles of organophosphorus chemistry. The key strategic step is the formation of the phosphonate ester bond between a phenylphosphorus electrophile and the 4-nitrophenol nucleophile.

Retrosynthetic Analysis

The most logical disconnection for NPPP is at the P-O bond of the ester. This retrosynthetic pathway identifies phenylphosphonic acid and 4-nitrophenol as the ultimate starting materials. Phenylphosphonic acid must first be "activated" to a more potent electrophile, such as phenylphosphonic dichloride, to react efficiently with the weakly nucleophilic phenolic hydroxyl group.

Caption: Retrosynthetic pathway for NPPP synthesis.

Synthetic Protocol: The Phenylphosphonic Dichloride Method

This protocol describes a reliable, multi-step synthesis starting from commercially available phenylphosphonic acid.

Materials:

-

Phenylphosphonic acid

-

Thionyl chloride (SOCl₂)

-

4-Nitrophenol

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Activation of Phenylphosphonic Acid to Phenylphosphonic Dichloride

-

Rationale: Phenylphosphonic acid is not sufficiently electrophilic to react directly with 4-nitrophenol. Conversion to the highly reactive dichloride derivative is a necessary activation step.[9] Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Charge the flask with phenylphosphonic acid (1.0 eq).

-

Add thionyl chloride (2.5 - 3.0 eq) slowly.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude phenylphosphonic dichloride (a clear, fuming liquid) is typically used in the next step without further purification.

-

Step 2: Mono-esterification with 4-Nitrophenol

-

Rationale: This is the key bond-forming step. The reaction is performed at low temperature to control the reactivity of the dichloride and favor mono-substitution. A non-nucleophilic base is required to scavenge the HCl generated, driving the reaction to completion.

-

Procedure:

-

Dissolve 4-nitrophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude phenylphosphonic dichloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM.

-

Add the dichloride solution dropwise to the cooled 4-nitrophenol solution over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Step 3: Controlled Hydrolysis and Work-up

-

Rationale: The intermediate product is O-(4-nitrophenyl) phenylphosphonochloridate. A controlled amount of water is added to hydrolyze the remaining P-Cl bond to the desired P-OH group, yielding the final product. An acidic work-up ensures the product is in its protonated form.

-

Procedure:

-

Cool the reaction mixture back to 0°C.

-

Slowly add a stoichiometric amount of water (1.0 eq relative to the starting phosphonic acid) to the reaction mixture and stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and wash with 1 M HCl (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Step 4: Purification

-

Rationale: The crude product may contain unreacted starting materials or the di-substituted byproduct. Recrystallization is often sufficient for purification.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of a hot solvent system, such as toluene or an ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to induce crystallization.

-

Collect the white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Synthetic Workflow Visualization

Caption: Experimental workflow for the synthesis of NPPP.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following parameters are critical for quality control.

| Analysis | Specification | Purpose |

| Purity (TLC) | ≥ 98% | To confirm the absence of impurities.[7] |

| Appearance | White to Off-White Powder | Visual inspection for quality.[7] |

| FTIR | Concordant with reference | To identify functional groups (P=O, P-OH, C-P, NO₂).[7] |

| Free 4-Nitrophenol | ≤ 250 ppm | To ensure no residual starting material that would create a high background in assays.[7] |

| Water Content (K.F.) | ≤ 0.5% | To confirm the product is dry and stable.[7] |

| ³¹P NMR | Single peak at characteristic shift | To confirm a single phosphorus-containing species and its chemical environment. |

| ¹H NMR | Correct integration and shifts | To confirm the structure and ratio of phenyl and nitrophenyl protons. |

Chapter 4: Conclusion

This compound is a well-designed and highly effective chemical tool. Its structure is a deliberate combination of a stable phosphonate backbone and a readily cleavable, chromogenic reporter group. The synthesis, grounded in standard organophosphorus reactions, is robust and accessible. By providing a stable and sensitive substrate, NPPP empowers researchers in biochemistry and drug discovery to perform precise and reliable measurements of phosphodiesterase activity, facilitating deeper insights into enzyme mechanisms and the identification of novel inhibitors.

References

- Sabio-RK. Reaction Details - Sabio-RK. [Link]

- Life Science Products & Services.

- PubChem.

- MySkinRecipes.

- PubChem.

- Google Patents.

- Royal Society of Chemistry. Supplementary data - The Royal Society of Chemistry. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Nitrophenyl Phenylphosphonate (Highly Pure). Life Science Products [e-lspi.com]

- 5. scbt.com [scbt.com]

- 6. Reaction Details [sabiork.h-its.org]

- 7. rpicorp.com [rpicorp.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

principle of 4-Nitrophenyl hydrogen phenylphosphonate assay

An In-Depth Technical Guide to the 4-Nitrophenyl Phenylphosphonate (NPPP) Assay: Principles, Applications, and Methodologies

Executive Summary

The 4-Nitrophenyl phenylphosphonate (NPPP) assay is a robust and versatile spectrophotometric method central to the study of enzymes that hydrolyze organophosphorus compounds. Its principle lies in the enzymatic cleavage of the colorless substrate, NPPP, to release a yellow-colored product, 4-nitrophenolate, which can be quantified by measuring its absorbance. This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and diverse applications of the NPPP assay. We delve into its utility in fundamental enzyme kinetics, high-throughput screening for novel inhibitors, and the detection of hazardous organophosphorus agents. Detailed, field-tested protocols are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement this powerful analytical tool.

Introduction: The Significance of Organophosphonates and Chromogenic Assays

Organophosphorus (OP) compounds are a broad class of organic molecules containing a phosphorus-carbon bond. Their applications are widespread, ranging from pesticides and herbicides in agriculture to highly toxic chemical warfare nerve agents like Sarin and Soman.[1][2] These agents primarily exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to a cholinergic crisis.[3][4]

Given their prevalence and biological significance, the development of assays to detect these compounds and to characterize enzymes that can degrade them is of paramount importance. Chromogenic assays are a cornerstone of this field, offering a simple, sensitive, and continuous method for measuring enzyme activity. These assays employ a substrate that, upon enzymatic transformation, releases a chromophore—a molecule that absorbs light in the visible spectrum.

4-Nitrophenyl phenylphosphonate (NPPP), also referred to as p-nitrophenyl phenylphosphonate, is a premier chromogenic substrate for this purpose.[5][6] It serves as a structural analog and a safe surrogate for more hazardous organophosphonates, making it an invaluable tool for laboratory research.[7][8]

The Core Principle: Enzymatic Hydrolysis of NPPP

The utility of the NPPP assay is anchored in a straightforward and elegant chemical reaction coupled with a simple detection method.

The Chemical Reaction

The fundamental reaction is the hydrolysis of the phosphonate ester bond in NPPP. This reaction is catalyzed by specific classes of enzymes, collectively known as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPH).[9][10] The enzyme facilitates a nucleophilic attack on the phosphorus center of NPPP, leading to the cleavage of the P-O bond linked to the nitrophenyl group.[10][11] This results in two products: phenylphosphonic acid and 4-nitrophenol (p-nitrophenol).

The Spectrophotometric Detection Mechanism

While 4-nitrophenol itself is colorless, the power of the assay comes from its behavior in solution at neutral to alkaline pH. The phenolic proton is acidic, and under typical assay conditions (pH > 7), it dissociates to form the 4-nitrophenolate anion. This anion exhibits a distinct yellow color and strongly absorbs light with a maximum wavelength (λ-max) of approximately 405 nm.[12]

The colorless substrate (NPPP) and the phenylphosphonic acid product do not absorb light in this region. Therefore, the rate of increase in absorbance at 405 nm is directly proportional to the rate of 4-nitrophenolate formation, which in turn reflects the rate of the enzymatic hydrolysis of NPPP.[12] This allows for a continuous, real-time measurement of enzyme activity.

Caption: The core principle of the NPPP assay.

Key Enzyme Classes and Applications

The NPPP assay is not limited to a single enzyme but is applicable to a range of hydrolases, each with distinct research and development implications.

Phosphotriesterases (PTE) and Organophosphorus Hydrolases (OPH)

These are the primary enzymes studied using the NPPP assay. PTEs, found in various bacteria, are remarkably efficient at detoxifying a wide spectrum of organophosphorus compounds.[9][10] The NPPP assay is the gold standard for:

-

Characterizing Enzyme Kinetics: Determining fundamental parameters like the Michaelis constant (Km), catalytic constant (kcat), and specificity constant (kcat/Km) to understand enzyme efficiency and substrate preference.[10]

-

Directed Evolution and Enzyme Engineering: Screening libraries of mutant enzymes to identify variants with enhanced activity or altered substrate specificity for bioremediation and biodefense applications.

-

Bioremediation Research: Assessing the potential of microorganisms or purified enzymes to degrade organophosphate pollutants in contaminated soil and water.[13]

Promiscuous Enzyme Activities

An interesting facet of enzymology is substrate promiscuity, where an enzyme can catalyze a reaction other than its primary physiological one. The NPPP assay has been instrumental in discovering such activities. For instance, bovine pancreatic deoxyribonuclease (DNase I), an enzyme whose canonical function is to hydrolyze DNA, has been shown to possess a low level of activity towards NPPP.[5][6][14] The assay allows for the precise quantification of this non-canonical activity and helps in understanding the structural features of the active site that permit such catalytic versatility.

Indirect Applications in Cholinesterase Research

It is critical to understand that NPPP is not a direct substrate for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Standard AChE activity is typically measured using substrates like acetylthiocholine in the presence of DTNB (Ellman's reagent).[4][15][16]

However, the NPPP assay is highly relevant to the field of cholinesterase inhibitors. Since nerve agents and pesticides are organophosphorus AChE inhibitors, the PTEs that hydrolyze NPPP can also hydrolyze and detoxify these inhibitors. Therefore, the NPPP assay is used to screen for and characterize PTEs that could serve as potential therapeutic agents against organophosphate poisoning.[9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with explanations for key steps to ensure robust and reproducible results.

Protocol 1: Standard Kinetic Assay for a Phosphotriesterase (PTE)

This protocol measures the initial rate of NPPP hydrolysis by a purified PTE.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 0.1 mM CoCl₂. Causality: The pH is chosen to be near the optimum for many PTEs and to ensure complete ionization of the 4-nitrophenol product. Divalent cations like Co²⁺ are often required cofactors for PTE activity.

- NPPP Substrate Stock: 100 mM NPPP in dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots. Causality: NPPP has poor aqueous solubility, requiring an organic solvent like DMSO for the stock solution. Aliquoting prevents repeated freeze-thaw cycles.

- Enzyme Solution: Prepare a stock solution of the purified PTE in Assay Buffer. Dilute to the desired working concentration (e.g., 1-10 nM) immediately before use. Keep on ice.

2. Experimental Setup (96-well UV-transparent plate):

- Add 180 µL of pre-warmed (25°C) Assay Buffer to each well.

- Add 10 µL of the enzyme working solution to the "test" wells. Add 10 µL of Assay Buffer to the "blank" wells (for substrate auto-hydrolysis control).

- Equilibrate the plate at 25°C for 5 minutes in a temperature-controlled spectrophotometer.

3. Reaction Initiation and Measurement:

- Initiate the reaction by adding 10 µL of a 20 mM NPPP working solution (prepared by diluting the 100 mM stock in Assay Buffer) to all wells. This gives a final volume of 200 µL and a final NPPP concentration of 1 mM.

- Immediately begin monitoring the increase in absorbance at 405 nm every 15-30 seconds for 5-10 minutes.

4. Data Analysis:

- Subtract the rate of the blank well (non-enzymatic hydrolysis) from the rate of the test wells.

- Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient for 4-nitrophenolate at the specific pH (~17,000 - 18,000 M⁻¹cm⁻¹ at pH > 8), c is the concentration, and l is the path length.

Protocol 2: High-Throughput Screening for PTE Inhibitors

This protocol is designed to screen a compound library for inhibitors of PTE activity.

Caption: A typical high-throughput screening workflow for identifying enzyme inhibitors.

1. Plate Preparation (384-well format):

- Dispense 1 µL of each test compound (e.g., at 1 mM in DMSO) into separate wells.

- For controls, dispense 1 µL of DMSO alone (negative control, 0% inhibition) and 1 µL of a known potent inhibitor (positive control, 100% inhibition).

2. Reagent Addition:

- Add 25 µL of PTE solution in Assay Buffer to all wells.

- Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows any potential inhibitors to bind to the enzyme before the substrate is introduced, which is crucial for identifying time-dependent or irreversible inhibitors.

3. Reaction and Measurement:

- Initiate the reactions by adding 25 µL of NPPP solution (at 2x the final desired concentration) to all wells.

- Immediately place the plate in a kinetic plate reader and measure the absorbance at 405 nm over time.

4. Hit Identification:

- Calculate the reaction rate for each well.

- Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

- Compounds exceeding a certain inhibition threshold (e.g., >50%) are identified as "hits" for further validation.

Data Presentation and Interpretation

Quantitative data from kinetic experiments should be summarized for clear interpretation.

Table 1: Sample Kinetic Parameters for a Hypothetical Phosphotriesterase (PTE-X) with NPPP

| Parameter | Value | Units | Description |

| Km | 0.15 | mM | Michaelis Constant: Substrate concentration at half Vmax. |

| Vmax | 5.0 | µM/min | Maximum reaction velocity at saturating substrate. |

| kcat | 833 | s⁻¹ | Catalytic Constant (Turnover Number): Molecules of substrate converted per enzyme molecule per second. |

| kcat/Km | 5.5 x 10⁶ | M⁻¹s⁻¹ | Specificity Constant: A measure of the enzyme's overall catalytic efficiency. |

Potential Pitfalls:

-

Compound Interference: Test compounds that are colored or absorb at 405 nm will interfere. Always run controls with compound but no enzyme.

-

Substrate Instability: NPPP can undergo slow auto-hydrolysis, especially at high pH. This background rate must be measured and subtracted.

-

Solubility Issues: Poorly soluble test compounds can precipitate in the aqueous assay buffer, leading to light scattering and false readings.

Conclusion

The 4-Nitrophenyl phenylphosphonate assay is a powerful, adaptable, and highly informative tool. Its simplicity, based on the generation of a colored product, belies its broad applicability in elucidating enzyme mechanisms, discovering new therapeutic agents, and developing systems for the detection and detoxification of harmful chemical agents. By understanding the core principles and adhering to robust experimental design as outlined in this guide, researchers can effectively leverage this assay to advance a wide range of scientific and drug development objectives.

References

- Rogers, K. R., Wang, Y., Mulchandani, A., Mulchandani, P., & Chen, W. (1999). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Biotechnology Progress, 15(3), 517-521. [Link]

- Wikipedia. (2024). Sarin. [Link]

- Science.gov. (n.d.). bacterial organophosphorus hydrolase: Topics by Science.gov. [Link]

- The Royal Society of Chemistry. (2006). Detecting deadly nerve gas. [Link]

- CHEMM. (n.d.). Sarin (GB) Prehospital Management. [Link]

- ResearchGate. (n.d.). Schematic approach for detection of nerve agent sarin in blood. [Link]

- CHEMM. (n.d.). Sarin (GB) - Emergency Department/Hospital Management. [Link]

- PubMed. (1999).

- ResearchGate. (n.d.).

- Liao, T. H., & Hsieh, J. C. (1988). Hydrolysis of p-nitrophenyl phenylphosphonate catalysed by bovine pancreatic deoxyribonuclease. Biochemical Journal, 255(3), 781–787. [Link]

- Fernley, H. N., & Walker, P. G. (1967). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. Biochemical Journal, 104(3), 1011–1018. [Link]

- Shah, R., & D'Souza, V. M. (2021). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Molecules, 26(17), 5348. [Link]

- PubMed. (1967).

- PubMed. (1988).

- Pohanka, M. (2014). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 14(7), 12344–12355. [Link]

- Portland Press. (1988).

- Li, H., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. Scientific Reports, 6, 29117. [Link]

- Russo, M. V., et al. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana, New York, NY. [Link]

- Wikipedia. (2024). Enzyme kinetics. [Link]

- Dias, M. C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Alzheimer's Disease Reports, 4(1), 273–284. [Link]

- Blue Tiger Scientific. (n.d.).

- Sabio-RK. (n.d.).

Sources

- 1. Sarin (GB) Prehospital Management [chemm.hhs.gov]

- 2. Sarin (GB) Hospital Management [chemm.hhs.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of p-nitrophenyl phenylphosphonate catalysed by bovine pancreatic deoxyribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Detecting deadly nerve gas [rsc.org]

- 8. bluetigerscientific.com [bluetigerscientific.com]

- 9. bacterial organophosphorus hydrolase: Topics by Science.gov [science.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Hydrolysis of p-nitrophenyl phenylphosphonate catalysed by bovine pancreatic deoxyribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitrophenyl hydrogen phenylphosphonate for enzyme kinetics basics

An In-depth Technical Guide to 4-Nitrophenyl hydrogen phenylphosphonate for Enzyme Kinetics

Introduction: A Versatile Tool for Probing Enzyme Activity

In the landscape of enzyme kinetics, the ability to continuously monitor an enzyme's activity is paramount for elucidating catalytic mechanisms and screening potential inhibitors. This compound, often abbreviated as pNPPP, has emerged as a cornerstone chromogenic substrate for this purpose. It is particularly valuable for assaying enzymes that cleave phosphodiester or phosphonate ester bonds, most notably 5'-nucleotide phosphodiesterases (PDEs) and certain nucleases like bovine pancreatic DNase.[1][2][3][4][5]

The utility of pNPPP stems from a combination of favorable characteristics: it is a stable compound, relatively straightforward to synthesize, and its enzymatic hydrolysis yields a product with a distinct, easily quantifiable optical signature.[6][7] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methodologies for leveraging pNPPP in enzyme kinetic studies, designed for researchers and drug development professionals seeking to establish robust and reliable enzymatic assays.

Part 1: The Core Principle - A Reaction Unveiled by Color

The elegance of the pNPPP assay lies in its simplicity. The substrate itself is colorless, but its enzymatic hydrolysis liberates two products: phenylphosphonate and 4-nitrophenol.[8]

The Enzymatic Hydrolysis Reaction

The fundamental reaction involves the enzyme-catalyzed cleavage of the phosphonate ester bond in pNPPP:

-

H₂O + 4-Nitrophenyl phenylphosphonate ⇌ p-Nitrophenol + Phenylphosphonic acid

This reaction is catalyzed by enzymes such as phosphodiesterases, which are critical regulators of cyclic nucleotide signaling pathways.[9][10]

Spectrophotometric Detection

At a neutral or alkaline pH (typically the optimal range for phosphodiesterases), the liberated 4-nitrophenol product exists predominantly in its deprotonated form, the 4-nitrophenolate anion. This anion is a potent chromophore, exhibiting a distinct yellow color and a strong absorbance maximum around 400-410 nm.[11][12][13][14]

The rate of the enzyme-catalyzed reaction can therefore be monitored continuously by measuring the increase in absorbance at this wavelength over time.[15] This direct proportionality between product formation and absorbance change forms the basis of a continuous spectrophotometric rate determination assay, allowing for real-time kinetic analysis.

Caption: Enzymatic hydrolysis of pNPPP to the chromogenic 4-nitrophenolate.

Part 2: Experimental Design and Protocol

A successful kinetic analysis hinges on meticulous experimental design and execution. The goal is to determine the initial reaction velocity (V₀) at various substrate concentrations while keeping the enzyme concentration constant.

Causality Behind Experimental Choices

-

Buffer System: The choice of buffer, its pH, and the inclusion of cofactors are critical. Most phosphodiesterases require divalent cations like Mg²⁺ for activity, and their optimal pH is often slightly alkaline (pH 8-9).[11][15] A Tris-HCl buffer is commonly employed. The buffer choice is not trivial; some buffer components, like Tris, can act as phosphate acceptors and may influence the reaction rate.[16][17]

-

Reagent Purity and Handling: The purity of pNPPP is essential for accurate results. The enzyme should be handled with care, always kept on ice to prevent denaturation, and diluted immediately before use in a suitable buffer.[18]

-

Substrate Concentration Range: To accurately determine the Michaelis-Menten constants (Km and Vmax), the range of pNPPP concentrations tested should bracket the expected Km value (e.g., from 0.1 x Km to 10 x Km).

Detailed Step-by-Step Protocol: Michaelis-Menten Analysis

This protocol outlines the determination of kinetic parameters for a phosphodiesterase using pNPPP.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.9, containing 100 mM NaCl and 15 mM MgCl₂.[11] Ensure the pH is adjusted at the temperature of the assay (e.g., 25°C or 37°C).

-

pNPPP Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) of 4-Nitrophenyl phenylphosphonate in a suitable organic solvent like DMF or acetone, as it has limited aqueous solubility.[6][19]

-

Enzyme Solution: Prepare a stock solution of the purified enzyme. Immediately before the assay, dilute the enzyme to the desired final working concentration (e.g., 0.1-0.3 units/mL) in cold Assay Buffer.[15] The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

-

-

Assay Setup:

-

Work in a 96-well clear, flat-bottom microplate for high-throughput analysis or individual cuvettes for a standard spectrophotometer.

-

Prepare a series of substrate dilutions from the pNPPP stock solution in the Assay Buffer to achieve the desired final concentrations in the reaction.

-

For each reaction, prepare a master mix of Assay Buffer and the pNPPP dilution.

-

-

Kinetic Measurement:

-

Set the spectrophotometer or microplate reader to 405 nm and the desired temperature (e.g., 25°C).[20]

-

Pipette the buffer and substrate mixture into the wells/cuvettes. Include a "blank" control containing buffer and the highest concentration of substrate but no enzyme to measure non-enzymatic hydrolysis.[15]

-

Allow the plate/cuvettes to incubate in the reader for 3-5 minutes to reach thermal equilibrium.[11]

-

Initiate the reaction by adding a small volume of the diluted enzyme solution to each well. Mix thoroughly but gently to avoid bubbles.[18]

-

Immediately begin recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

For each substrate concentration, plot Absorbance vs. Time.

-

Determine the initial velocity (V₀) by calculating the slope of the initial linear portion of the curve.[11][21]

-

Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (Rate = (Slope / ε) * V), where ε is the molar extinction coefficient of 4-nitrophenol at the assay pH (e.g., 18,500 M⁻¹cm⁻¹ at pH 8.9), and V is the reaction volume.[15]

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[22]

-

Caption: A typical experimental workflow for enzyme kinetic analysis using pNPPP.

Part 3: Data Interpretation and Troubleshooting

The data generated from these experiments provide deep insights into an enzyme's catalytic behavior.

Key Kinetic Parameters

The Michaelis-Menten model provides a framework for understanding enzyme function through several key parameters.[23]

| Parameter | Symbol | Description | Significance |

| Michaelis Constant | Km | The substrate concentration at which the reaction velocity is half of Vmax. | Represents the enzyme's apparent affinity for the substrate. A lower Km indicates a higher affinity.[24][25] |

| Maximum Velocity | Vmax | The theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate. | Proportional to the total enzyme concentration and reflects the catalytic potential of the enzyme population.[23][24] |

| Turnover Number | kcat | The number of substrate molecules converted to product per enzyme active site per unit of time. (kcat = Vmax / [E]T) | An intrinsic property of the enzyme that measures its maximal catalytic speed under saturating conditions.[25] |

| Catalytic Efficiency | kcat/Km | The specificity constant, reflecting how efficiently an enzyme binds and converts a substrate. | Allows for the comparison of an enzyme's preference for different substrates or the efficiency of different enzymes on the same substrate.[25] |

A Self-Validating System: Troubleshooting and Best Practices

Robust assays include controls and a systematic approach to troubleshooting.[26]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Signal | Inactive/denatured enzyme; Omission of a key reagent (e.g., Mg²⁺); Incorrect buffer pH; Wrong spectrophotometer wavelength.[27] | Use fresh enzyme dilutions; Double-check all reagent additions and concentrations against the protocol; Verify buffer pH; Confirm instrument settings. |

| High Background Signal | Spontaneous (non-enzymatic) hydrolysis of pNPPP; Contaminated reagents. | Run a no-enzyme blank control and subtract its rate from all samples[15]; Prepare fresh reagents. |

| Reaction Stops Prematurely (Non-linear curve) | Substrate depletion; Product inhibition; Enzyme is unstable under assay conditions. | Use a lower enzyme concentration or higher substrate concentration; Test for product inhibition by adding product at the start; Run the assay for a shorter duration, focusing only on the initial linear rate.[18] |

| Inconsistent/Irreproducible Data | Inaccurate pipetting; Insufficient mixing; Temperature fluctuations. | Use calibrated pipettes; Ensure thorough but gentle mixing after adding the enzyme; Allow all components and the instrument to reach thermal equilibrium before starting.[18] |

Conclusion